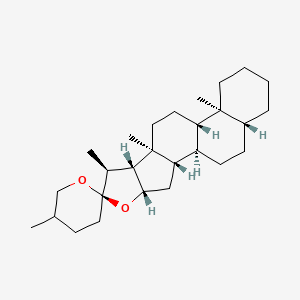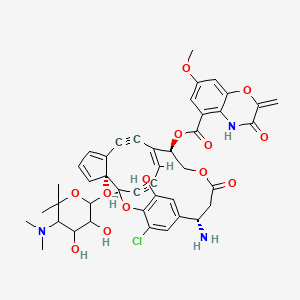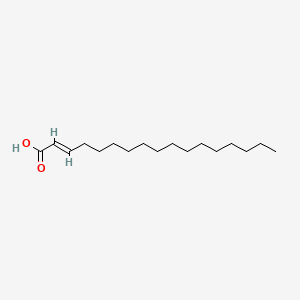![molecular formula C18H20ClN3O B1239684 (3-Chloro-benzylidene)-[4-(2-methoxy-phenyl)-piperazin-1-yl]-amine](/img/structure/B1239684.png)
(3-Chloro-benzylidene)-[4-(2-methoxy-phenyl)-piperazin-1-yl]-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-chlorophenyl)-N-[4-(2-methoxyphenyl)-1-piperazinyl]methanimine is a member of piperazines.
Scientific Research Applications
Antimicrobial and Anticancer Properties
(3-Chloro-benzylidene)-[4-(2-methoxy-phenyl)-piperazin-1-yl]-amine has been studied for its potential in antimicrobial and anticancer applications. In particular, its derivatives have been synthesized and screened for antimicrobial activities. Some of these derivatives showed good or moderate activities against tested microorganisms, indicating their potential as antimicrobial agents (Bektaş et al., 2007). Additionally, similar compounds have been evaluated for their cytotoxic/anticancer properties, showing promising results in inhibiting human carbonic anhydrase I and II isoenzymes, which are significant in cancer therapy (Tuğrak et al., 2019).
Potential in Treating Hyper-Pigmentation
Derivatives of this compound have been investigated for their effects on melanin biosynthesis, which is closely related to hyper-pigmentation. Studies suggest that these compounds inhibit the tyrosinase activity in the melanin biosynthetic process and exhibit UV-blocking effects, indicating their potential use as skin whitening agents (Choi et al., 2002).
Crystal Structure and Molecular Interactions
Research on the crystal structure and molecular interactions of related compounds has been conducted. These studies provide insights into the chemical properties and reactivity of such molecules, which are crucial for their potential applications in various fields, including pharmaceuticals (Kumara et al., 2017).
Corrosion Inhibition
Studies have shown that Schiff bases related to this compound can act as inhibitors for the corrosion of metals like aluminum in acidic environments. This property is significant in industrial applications where metal corrosion is a major concern (Ashassi-Sorkhabi et al., 2006).
Properties
Molecular Formula |
C18H20ClN3O |
|---|---|
Molecular Weight |
329.8 g/mol |
IUPAC Name |
(E)-1-(3-chlorophenyl)-N-[4-(2-methoxyphenyl)piperazin-1-yl]methanimine |
InChI |
InChI=1S/C18H20ClN3O/c1-23-18-8-3-2-7-17(18)21-9-11-22(12-10-21)20-14-15-5-4-6-16(19)13-15/h2-8,13-14H,9-12H2,1H3/b20-14+ |
InChI Key |
CXXRTSRZMBHJJR-XSFVSMFZSA-N |
Isomeric SMILES |
COC1=CC=CC=C1N2CCN(CC2)/N=C/C3=CC(=CC=C3)Cl |
SMILES |
COC1=CC=CC=C1N2CCN(CC2)N=CC3=CC(=CC=C3)Cl |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)N=CC3=CC(=CC=C3)Cl |
solubility |
0.8 [ug/mL] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


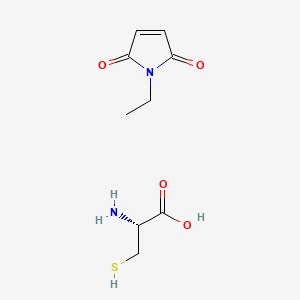
![(5Z)-2-(2-furyl)-5-(2-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B1239602.png)
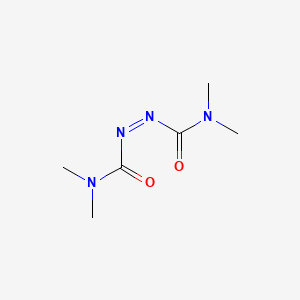
![5,7-dihydroxy-2-(4-hydroxyphenyl)-8-[(3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)-2-oxanyl]-1-benzopyran-4-one](/img/structure/B1239606.png)
![(4S,7R,8R,10S,13R,16S)-11-ethyl-13-methyl-6-methylidene-11-azahexacyclo[7.7.2.15,8.01,10.02,8.013,17]nonadecane-4,7,16-triol](/img/structure/B1239607.png)
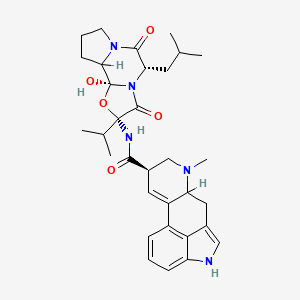
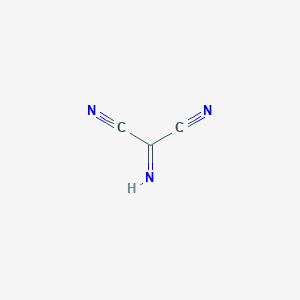
![1-methyl-N-[(E)-thiophen-2-ylmethylideneamino]indole-3-carboxamide](/img/structure/B1239610.png)
![ethyl (2E)-2-({1-[3-(4-methylphenoxy)propyl]-1H-indol-3-yl}methylidene)hydrazinecarboxylate](/img/structure/B1239611.png)
